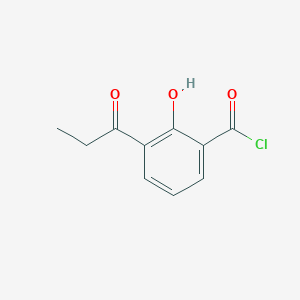

2-Hydroxy-3-propanoylbenzoyl chloride

Description

Properties

CAS No. |

62755-75-3 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

2-hydroxy-3-propanoylbenzoyl chloride |

InChI |

InChI=1S/C10H9ClO3/c1-2-8(12)6-4-3-5-7(9(6)13)10(11)14/h3-5,13H,2H2,1H3 |

InChI Key |

IYVJCWUYZJZFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)C(=O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-propanoylbenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The hydroxyl group can be introduced through subsequent reactions, such as hydroxylation of the intermediate product.

Industrial Production Methods

Industrial production of 2-Hydroxy-3-propanoylbenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-propanoylbenzoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-propanoylbenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-propanoylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Scope of Provided Evidence

The documents discuss:

- Transformer architectures and their superiority in machine translation tasks .

- BERT optimization strategies and replication studies .

- Transfer learning frameworks for NLP .

No data on benzoyl chloride derivatives, their physicochemical properties, reactivity, or comparisons with similar compounds are present.

Critical Gaps in Evidence

A meaningful comparison of "2-Hydroxy-3-propanoylbenzoyl chloride" would require:

- Structural analogs : E.g., 2-hydroxybenzoyl chloride, 3-acetylbenzoyl chloride, or other ortho/meta-substituted benzoyl chlorides.

- Experimental data : Melting/boiling points, solubility, stability, spectroscopic profiles (NMR, IR), or reactivity in acylation reactions.

- Synthetic applications : Use in pharmaceuticals, agrochemicals, or polymer synthesis compared to similar compounds.

The absence of such data in the provided evidence makes a professional, evidence-based comparison impossible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.